molecular formula C20H11FO4S B11423717 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-fluorobenzoate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-fluorobenzoate

Cat. No.: B11423717
M. Wt: 366.4 g/mol
InChI Key: VPERHNMHALIRBN-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE is a complex organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a benzoxathiole ring system, which is fused with a phenyl group and a fluorobenzoate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE typically involves the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives . The reaction is carried out under solvent-free conditions using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature . The resulting benzoxazole derivative is then subjected to further reactions to introduce the phenyl and fluorobenzoate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The benzoxathiole ring system can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzoxathiole compounds .

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit quorum sensing in bacteria, thereby preventing biofilm formation and virulence production . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorobenzoate group in 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE imparts unique properties to the compound, such as increased lipophilicity and enhanced biological activity. This makes it a more potent candidate for various applications compared to its analogs .

Properties

Molecular Formula

C20H11FO4S

Molecular Weight

366.4 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-fluorobenzoate

InChI

InChI=1S/C20H11FO4S/c21-16-9-5-4-8-14(16)19(22)24-13-10-15(12-6-2-1-3-7-12)18-17(11-13)26-20(23)25-18/h1-11H

InChI Key

VPERHNMHALIRBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4F)SC(=O)O3

Origin of Product

United States

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